

Comparative Efficacy of 1D228 in Gastric and Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor, **1D228**, against alternative therapeutic options for gastric and hepatocellular carcinoma (HCC). The data presented is based on preclinical studies, offering insights into the potential efficacy of **1D228**.

Overview of 1D228

1D228 is a potent, orally available small molecule inhibitor that targets both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.^{[1][2][3][4]} Aberrant activation of these pathways is implicated in the progression of several cancers, including gastric and liver cancers. By dual-targeting these oncogenic drivers, **1D228** aims to provide a more effective anti-tumor response.^{[1][2][3][4]}

Quantitative Efficacy Data

The preclinical efficacy of **1D228** has been evaluated in xenograft models of human gastric and hepatocellular carcinoma. The primary endpoint in these studies was Tumor Growth Inhibition (TGI), a measure of the reduction in tumor size in treated animals compared to a control group.

Gastric Cancer Efficacy

In a xenograft model using the MKN45 human gastric cancer cell line, **1D228** demonstrated superior tumor growth inhibition compared to the c-Met inhibitor tepotinib and a combination of

the TRK inhibitor larotrectinib and tepotinib.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Treatment Group	Dosage	Tumor Growth Inhibition (TGI)
1D228	8 mg/kg/day	94.8%
Tepotinib	8 mg/kg/day	67.61%
Larotrectinib + Tepotinib	Not explicitly stated in the results	Less effective than 1D228

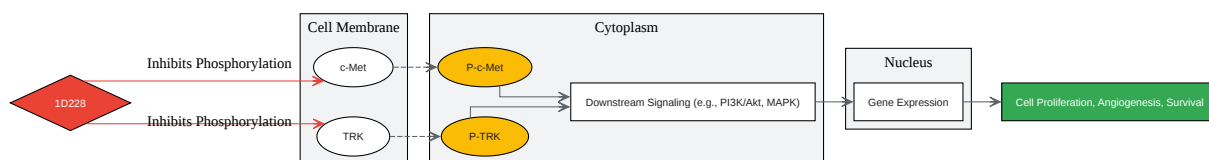
Hepatocellular Carcinoma Efficacy

Similarly, in a xenograft model using the MHCC97H human hepatocellular carcinoma cell line, **1D228** showed robust anti-tumor activity, significantly outperforming tepotinib.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Treatment Group	Dosage	Tumor Growth Inhibition (TGI)
1D228	4 mg/kg/day	93.4%
Tepotinib	4 mg/kg/day	63.9%

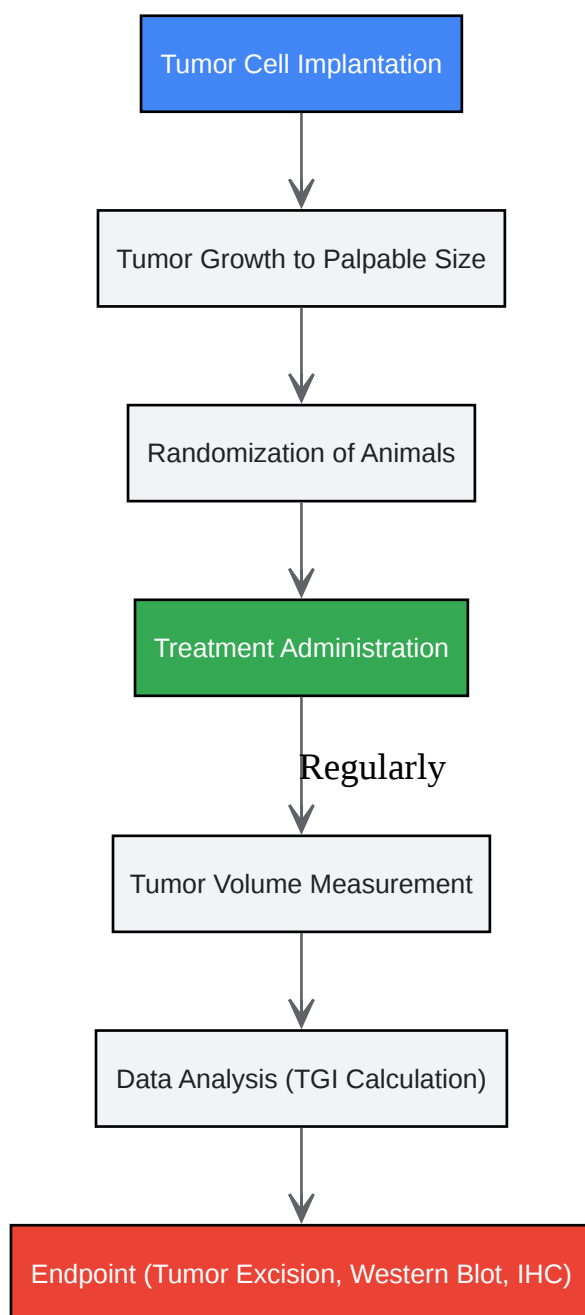
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **1D228** and a typical experimental workflow for evaluating its in vivo efficacy.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **1D228**.

[Click to download full resolution via product page](#)

Caption: In vivo efficacy experimental workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **1D228**.

In Vivo Xenograft Studies

- Animal Model: Male BALB/c nude mice (5-6 weeks old) were used for the xenograft studies. [2] Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Cell Lines and Implantation:
 - Gastric Cancer: 5×10^6 MKN45 human gastric cancer cells were suspended in 100 μ L of PBS and subcutaneously injected into the right flank of each mouse.
 - Hepatocellular Carcinoma: 5×10^6 MHCC97H human hepatocellular carcinoma cells were similarly injected.
- Treatment:
 - When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into control and treatment groups.
 - **1D228** and tepotinib were administered orally once daily at the dosages specified in the data tables. The control group received the vehicle solution.
- Efficacy Assessment:
 - Tumor volumes were measured every 2-3 days using calipers and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
 - Animal body weights were monitored as an indicator of toxicity.
 - At the end of the study, tumors were excised, weighed, and processed for further analysis (Western blot, immunohistochemistry).
 - Tumor Growth Inhibition (TGI) was calculated as: $[(1 - (\text{Mean tumor weight of treated group} / \text{Mean tumor weight of control group}))] \times 100\%$.

Western Blot Analysis

- **Protein Extraction:** Tumor tissues or cultured cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
- **Electrophoresis and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked and then incubated with primary antibodies against c-Met, phospho-c-Met, TRK, phospho-TRK, and downstream signaling proteins. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

- **Cell Preparation:** Cancer cells were seeded and treated with **1D228** at various concentrations for 24-48 hours.
- **Staining:** Cells were harvested, washed with PBS, and fixed in 70% ethanol. After fixation, cells were stained with a solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined.

Comparison with Standard of Care

Direct comparative efficacy data for **1D228** against the current standard-of-care regimens for MET-amplified or NTRK fusion-positive gastric and hepatocellular carcinomas is not yet available from clinical trials.

- **Gastric Cancer:** The standard of care for advanced gastric cancer often involves a combination of chemotherapy agents such as fluoropyrimidines (e.g., 5-FU, capecitabine) and platinum-based drugs (e.g., cisplatin, oxaliplatin).^{[5][6][7]} For HER2-positive tumors, trastuzumab is added to chemotherapy. For PD-L1 positive tumors, immune checkpoint

inhibitors may be used. For NTRK fusion-positive gastric cancer, larotrectinib or entrectinib are approved targeted therapies.[8][9][10][11]

- Hepatocellular Carcinoma: For advanced HCC, first-line treatment options include sorafenib, lenvatinib, and the combination of atezolizumab and bevacizumab.[12][13][14] For patients with NTRK gene fusions, larotrectinib and entrectinib are approved treatment options.[13] Crizotinib has also shown efficacy in a case of MET-amplified HCC.[15]

The preclinical data suggests that **1D228** holds promise as a potent inhibitor in gastric and hepatocellular carcinomas with c-Met or TRK alterations. Its superior TGI compared to tepotinib in these models is a strong indicator of its potential clinical utility. Further clinical investigation is warranted to establish its efficacy and safety in patients and to compare it directly with current standard-of-care treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric Cancer Guidelines: Guidelines Summary, Risk Factors and Prevention, Hereditary Cancer Predisposition Syndromes [emedicine.medscape.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. esmo.org [esmo.org]
- 8. biomarker.onclive.com [biomarker.onclive.com]
- 9. Expert consensus on the diagnosis and treatment of NTRK gene fusion solid tumors in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NTRK Fusions in Gastrointestinal Cancers Rare but Responsive to Treatment - The ASCO Post [ascopost.com]
- 11. medicalgenomicswales.co.uk [medicalgenomicswales.co.uk]
- 12. Clinical Development of c-MET Inhibition in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatocellular Carcinoma (HCC) Guidelines: Guidelines Summary [emedicine.medscape.com]
- 14. cancer.org.au [cancer.org.au]
- 15. Advanced hepatocellular carcinoma with MET-amplified contained excellent response to crizotinib: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of 1D228 in Gastric and Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371235#confirming-1d228-efficacy-in-different-cancer-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com